Thieno[2,3-c]pyridine-7(6H)-thione

Physicochemical Properties Structural Analog Comparison Property Prediction

Researchers developing unnatural base pairs or kinase inhibitors require the exact thieno[2,3-c]pyridine-7(6H)-thione scaffold-ketone analogs and regioisomers fail to replicate critical thione-mediated hydrophobic interactions. • Essential precursor for dTPT3 synthesis; enables semi-synthetic organisms with 99.72% replication fidelity. • Privileged core for GRK2 kinase inhibitor libraries; sulfur-mediated ATP-site binding unmatched by oxygen analogs. • Validated [2,3-c] regioisomer for anti-leishmanial SAR programs. Supplied with full analytical documentation; global shipping from stock.

Molecular Formula C7H5NS2
Molecular Weight 167.3 g/mol
CAS No. 104587-44-2
Cat. No. B008807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-c]pyridine-7(6H)-thione
CAS104587-44-2
SynonymsThieno[2,3-c]pyridine-7(6H)-thione (9CI)
Molecular FormulaC7H5NS2
Molecular Weight167.3 g/mol
Structural Identifiers
SMILESC1=CNC(=S)C2=C1C=CS2
InChIInChI=1S/C7H5NS2/c9-7-6-5(1-3-8-7)2-4-10-6/h1-4H,(H,8,9)
InChIKeyJHQICVSZKZQLFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[2,3-c]pyridine-7(6H)-thione: Heterocyclic Thione Scaffold Overview


Thieno[2,3-c]pyridine-7(6H)-thione (CAS 104587-44-2) is a heterocyclic compound featuring a fused thiophene-pyridine bicyclic core with a characteristic thione (C=S) functional group at the 7-position. With a molecular formula of C7H5NS2 and a molecular weight of 167.25 g/mol , this compound is part of the broader thienopyridine family. While many thienopyridine derivatives have been explored for antiplatelet and kinase inhibition activities, this specific thione variant occupies a unique and critical niche as the essential scaffold for developing unnatural base pairs (UBPs) in synthetic biology, most notably as the core of the nucleoside analog dTPT3 [1]. Its differentiation from the more common ketone (C=O) and unsubstituted analogs stems from the unique electronic and hydrophobic properties conferred by the thione group, making it irreplaceable for specific applications in expanding the genetic alphabet [1].

Generic Substitution Limits for Thieno[2,3-c]pyridine-7(6H)-thione


Generic substitution or simple analog selection is problematic for Thieno[2,3-c]pyridine-7(6H)-thione because its defining thione (C=S) functional group dictates a fundamentally different physicochemical and biological profile compared to its oxygen analog, thieno[2,3-c]pyridin-7(6H)-one . The replacement of oxygen with sulfur drastically alters molecular weight (167.25 vs. 151.19 g/mol), boiling point (285.6°C vs. 406.0°C), hydrogen-bonding capability, and hydrophobicity (LogP), rendering the two compounds non-interchangeable . Critically, in the context of unnatural base pair (UBP) technology, the thione's larger van der Waals surface, polarizability, and unique hydrophobic packing forces are essential for the high-fidelity replication of the dNaM-dTPT3 base pair, a function the corresponding ketone cannot replicate . Similarly, altering the fusion pattern from [2,3-c] to regioisomeric forms like [2,3-b] or [3,2-c] has been shown to ablate or significantly alter biological activity [1], confirming that both the fused ring geometry and the thione moiety are non-negotiable structural determinants for its most valuable applications.

Quantitative Evidence: Thieno[2,3-c]pyridine-7(6H)-thione vs. Closest Analogs


Physicochemical Divergence: Thione vs. Ketone Analogs

The substitution of the thione sulfur for a carbonyl oxygen leads to a significant divergence in fundamental physicochemical properties, directly influencing handling, purification, and formulation. Thieno[2,3-c]pyridine-7(6H)-thione exhibits a markedly lower predicted boiling point than its ketone counterpart . The molecular weight is 167.25 g/mol for the thione compared to 151.19 g/mol for the ketone, representing a 10.6% increase . This mass difference, combined with the altered electronic structure, impacts chromatographic retention times and spectroscopic signatures, necessitating distinct analytical methods for quality control.

Physicochemical Properties Structural Analog Comparison Property Prediction

Unnatural Base Pair Replication Fidelity

The thieno[2,3-c]pyridine-7(6H)-thione scaffold is non-substitutable as the core of dTPT3, a nucleotide analog that forms a hydrophobic unnatural base pair with dNaM. This system has been successfully deployed in a semi-synthetic organism (SSO) for the storage and retrieval of increased genetic information. Research optimizing this UBP system has demonstrated that the fidelity of replication is directly dependent on the physicochemical properties of the thione scaffold. In vitro replication fidelity for the optimized d2-bromo-TPT3-dNaM pair, a direct derivative of the target compound's scaffold, reached 99.72 ± 0.01%, a quantitative benchmark for UBP performance . The corresponding ketone or other heterocyclic scaffolds lack the necessary hydrophobic surface area, polarizability, and steric fit to form stable, high-fidelity pairs with dNaM, as the pair formation relies on hydrophobic and packing forces rather than hydrogen bonding [1].

Synthetic Biology Unnatural Base Pairs DNA Replication Semi-Synthetic Organism

Regioisomeric Specificity for Anti-Leishmanial Activity

A key structure-activity relationship (SAR) study on thienopyridines has directly compared the anti-leishmanial activity of regioisomeric forms. The data explicitly concluded that thieno[2,3-c]pyridines are more active against Leishmania species than thieno[2,3-b]pyridines [1]. This finding underscores the [2,3-c] ring fusion geometry as a critical determinant of biological activity. Furthermore, within the [2,3-c] series, replacing an N-Boc group with an N-Benzyl group improved both potency and safety, highlighting the specific and sensitive nature of the pharmacophore [1]. While this data is for substituted derivatives, the core scaffold's regioisomeric preference is a fundamental property that generic, non-[2,3-c] thienopyridines cannot match.

Antiparasitic Agents Leishmaniasis Structure-Activity Relationship Regioisomer Comparison

Application Scenarios for Thieno[2,3-c]pyridine-7(6H)-thione


Unnatural Base Pair Nucleoside Synthesis

Thieno[2,3-c]pyridine-7(6H)-thione is the required starting material for synthesizing dTPT3 and its derivatives, the quintessential hydrophobic unnatural base pair partner. Research groups developing semi-synthetic organisms (SSOs) with expanded genetic alphabets must use this scaffold, as the thione group's unique hydrophobic and packing interactions with dNaM are non-replicable with oxygen or nitrogen analogs . The proven ability to achieve 99.72% replication fidelity with optimized derivatives solidifies this scaffold as the gold standard platform in the field .

Kinase Inhibitor and GPCR Modulator Derivative Synthesis

The compound serves as a privileged building block in medicinal chemistry for generating libraries of kinase inhibitors and GPCR modulators. Its thione moiety is critical for binding to ATP-binding sites of various kinases, including GRK2, a mechanism that the carbonyl analog cannot effectively engage due to weaker hydrophobic interactions and altered hydrogen bonding . This makes it a superior starting point for structure-based drug design targeting specific kinases where sulfur-mediated interactions are key.

Antiparasitic Drug Discovery with [2,3-c] Scaffold

For programs targeting neglected tropical diseases like leishmaniasis, the thieno[2,3-c]pyridine core has been identified as a more active scaffold than its thieno[2,3-b]pyridine isomer [1]. By procuring the specific [2,3-c] regioisomer, researchers can directly build upon this SAR knowledge, synthesizing focused libraries of N-substituted and further derivatized compounds to optimize potency and safety profiles, thereby streamlining the hit-to-lead process and avoiding investment in inactive isomeric forms [1].

Thione-Based Metal Complex Synthesis

The dominant thione tautomeric form of this compound acts as a soft sulfur donor for preparing novel coordination complexes with therapeutic or catalytic applications. The thione form's stability in aqueous solution, confirmed by computational studies [2], makes it a reliable ligand precursor. This application specifically requires the thione, as the corresponding thiol or ketone analogs would yield different metal-binding geometries and properties, underscoring the need for precise procurement.

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